molecular formula C12H13ClFNO B8536503 1-(3-Chloropropyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one

1-(3-Chloropropyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B8536503
M. Wt: 241.69 g/mol
InChI Key: NXJCHOAZYUMUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C12H13ClFNO and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69 g/mol

IUPAC Name

1-(3-chloropropyl)-6-fluoro-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H13ClFNO/c13-6-1-7-15-11-4-3-10(14)8-9(11)2-5-12(15)16/h3-4,8H,1-2,5-7H2

InChI Key

NXJCHOAZYUMUJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)F)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask was charged with 6-fluoro-3,4-dihydro-1H-quinolin-2-one (0.180 g, 1.09 mmol) in dry DMF (2 mL) under Argon. NaH (60% in oil, 0.048 g, 1.20 mmol) was added and the mixture was stirred at rt for 0.5 h. Then 1-bromo-3-chloropropane (0.180 g, 1.14 mmol) was added followed by stirring at rt for 20 h. The reaction mixture was quenched with water, and the product extracted into EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The product was purified by flash CC (SiO2; DCM) to give the title compound (92LH79) (0.193 g, 73%). 1H NMR (CDCl3) δ 7.02-6.88 (m, 3H), 4.09-4.05 (m, 2H), 3.61 (t, J=6.3 Hz, CH2), 2.87 (t, J=6.7 Hz, CH2), 2.65-2.61 (m, 2H), 2.16-2.09 (m, 2H); 13C NMR (CDCl3) δ 169.8, 158.4 (J=242.9 Hz), 135.7 (J=2.7 Hz), 128.5 (J=7.7 Hz), 115.7 (J=8.1 Hz), 115.1 (J=22.7), 113.8 (J=22.3 Hz), 42.6, 40.3, 31.5, 30.1, 25.5.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.048 g
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Three

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